2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Description

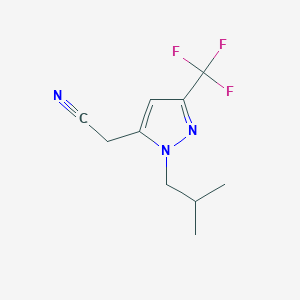

This compound features a pyrazole core substituted with an isobutyl group at the N1 position, a trifluoromethyl (-CF₃) group at the C3 position, and an acetonitrile (-CH₂CN) moiety at the C5 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group contributes to electron-withdrawing effects, influencing reactivity and binding interactions. This structure is commonly explored in medicinal chemistry for kinase inhibition and agrochemical applications .

Properties

Molecular Formula |

C10H12F3N3 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

2-[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile |

InChI |

InChI=1S/C10H12F3N3/c1-7(2)6-16-8(3-4-14)5-9(15-16)10(11,12)13/h5,7H,3,6H2,1-2H3 |

InChI Key |

AOIKBEZVTCTDSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.

Formation of the Acetonitrile Group: The acetonitrile group can be introduced through the reaction of the pyrazole derivative with acetonitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s potency and bioactivity by increasing its lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Alkyl Group Modifications at N1

- 2-(1-(Cyclopropylmethyl)-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl)Acetonitrile (CAS: 2097958-76-2) Key Differences: Cyclopropylmethyl replaces isobutyl at N1, and thiophen-2-yl substitutes the trifluoromethyl group at C3. Impact: The cyclopropylmethyl group introduces steric constraints and improved metabolic resistance compared to linear alkyl chains.

- 2-(1-Isopropyl-3-(Pyridin-4-yl)-1H-Pyrazol-5-yl)Acetonitrile Key Differences: Isopropyl (branched C3) replaces isobutyl (branched C4) at N1, and pyridin-4-yl substitutes -CF₃ at C3.

Heterocycle and Functional Group Variations

2-(1-Methyl-3-Phenyl-1H-1,2,4-Triazol-5-yl)Acetonitrile (CAS: 87924-04-7)

- Key Differences : Triazole core replaces pyrazole; phenyl group at C3 instead of -CF₃.

- Impact : The triazole ring increases aromaticity and metabolic stability but reduces dipole moments. The phenyl group lacks the electron-withdrawing effects of -CF₃, altering electronic distribution and binding kinetics .

- 1-(3-Cyano-4-Fluorophenyl)-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid Key Differences: Carboxylic acid replaces acetonitrile; fluorophenyl group at N1.

Table 1: Structural and Inferred Property Comparison

*Calculated based on structural formulas.

Biological Activity

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile, with the CAS number 2304633-89-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 236.00 g/mol. The compound features a pyrazole core, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl-substituted pyrazole derivatives with acetonitrile under specific conditions to yield the desired nitrile product. The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of the compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | A549 | 7.2 | Cell cycle arrest |

| This compound | MCF7 | TBD | TBD |

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

Case Study: Anti-inflammatory Activity

In a study assessing various pyrazole derivatives, it was found that those with trifluoromethyl substitutions exhibited significant COX-2 inhibitory activity, leading to reduced edema in animal models. The selectivity index indicates that these compounds could serve as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability and the ability to cross the blood-brain barrier (BBB). Studies indicate that it is not a substrate for major cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| LogP | 1.36 |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.